1-(2-Tetrahydrofurylmethyl)piperidine

Description

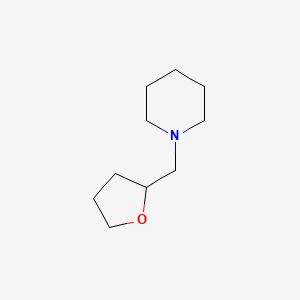

Structure

2D Structure

3D Structure

Properties

CAS No. |

85187-52-6 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-(oxolan-2-ylmethyl)piperidine |

InChI |

InChI=1S/C10H19NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h10H,1-9H2 |

InChI Key |

IHZVGLCONDEBNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Tetrahydrofurylmethyl Piperidine and Analogues

Retrosynthetic Disconnections and Strategic Approaches

Retrosynthetic analysis of 1-(2-Tetrahydrofurylmethyl)piperidine identifies the primary target for disconnection as the C-N bond between the piperidine (B6355638) nitrogen and the methylene (B1212753) bridge of the tetrahydrofurfuryl group. This leads to two principal synthetic strategies:

N-Alkylation Strategy: This approach considers piperidine as a nucleophile and a tetrahydrofurylmethyl group bearing a suitable leaving group (e.g., a halide) as the electrophile. This is a direct and often high-yielding method.

Reductive Amination Strategy: This strategy involves the disconnection of the same C-N bond to reveal piperidine and tetrahydrofurfural (the corresponding aldehyde). The forward reaction involves the formation of an iminium ion intermediate, which is then reduced to the target amine.

These two approaches form the foundation of the most common and practical syntheses of the title compound.

Classical Synthetic Transformations

Classical methods remain highly relevant for the synthesis of this compound due to their reliability and the accessibility of starting materials.

N-Alkylation Pathways Utilizing Halogenated Tetrahydrofuran (B95107) Precursors

The direct N-alkylation of piperidine with a tetrahydrofurfuryl halide is a straightforward and widely used method. The reaction typically involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbon of the 2-(halomethyl)tetrahydrofuran. To drive the reaction to completion, a base is often employed to neutralize the hydrohalic acid formed as a byproduct. researchgate.net

Common variations of this method include the choice of solvent and base. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used, along with inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.net The choice of halide can also influence reactivity, with iodides generally being more reactive than bromides or chlorides.

| Precursor | Base | Solvent | Conditions | Yield |

| 2-(Chloromethyl)tetrahydrofuran | K₂CO₃ | DMF | Room Temp | Good |

| 2-(Bromomethyl)tetrahydrofuran | Et₃N | Acetonitrile | Reflux | High |

| Tetrahydrofurfuryl p-toluenesulfonate | K₂CO₃ | Acetonitrile | 80°C | >95% |

Reductive Amination Strategies from Aldehyde/Ketone and Piperidine Intermediates

Reductive amination offers an alternative and highly efficient route. This method proceeds via the condensation of piperidine with tetrahydrofurfural to form an intermediate enamine or iminium ion, which is then reduced in situ to the final product. A key advantage of this strategy is that it can be performed as a one-pot reaction. nih.gov

A variety of reducing agents can be employed, each with its own advantages. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. For milder conditions, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is less basic and more selective. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C) is another effective, albeit more specialized, method. unibe.ch

| Aldehyde | Reducing Agent | Solvent | Conditions |

| Tetrahydrofurfural | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp |

| Tetrahydrofurfural | H₂ / Pd/C | Ethanol (B145695) | 50 psi H₂, Room Temp |

| Tetrahydrofurfural | NaBH₃CN / AcOH | Methanol | Room Temp |

Multicomponent Reactions Incorporating Piperidine and Tetrahydrofuran Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient synthetic strategy. acs.orgacs.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to generate structurally related and more complex piperidine analogues. scispace.comresearchgate.netresearchgate.net For instance, a reaction involving an aldehyde, an amine (like piperidine), and a β-ketoester can lead to highly substituted piperidine rings in a single step. scispace.com By incorporating a tetrahydrofuran moiety into one of the starting components, this strategy could provide rapid access to a library of analogues.

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Organocatalysis in Stereocontrolled Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. epa.govresearchgate.net This is particularly relevant when the starting tetrahydrofuran precursor is chiral, and the preservation or control of stereochemistry is desired. For the synthesis of enantiomerically pure analogues of this compound, organocatalytic methods can be applied. For example, an asymmetric Michael addition or an asymmetric cycloetherification could be used to construct the tetrahydrofuran ring with high stereocontrol, which could then be elaborated to the final product. organic-chemistry.orgrsc.org While direct organocatalytic N-alkylation for this specific compound is less common, the principles of organocatalysis are central to building the chiral precursors required for the synthesis of stereochemically defined analogues.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the construction of C-N bonds, enabling the synthesis of N-substituted piperidines. digitellinc.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent methods for coupling amines with alkyl or aryl halides. In the context of this compound synthesis, this could involve the reaction of piperidine with an appropriately functionalized tetrahydrofurylmethyl electrophile, such as 2-(bromomethyl)tetrahydrofuran or 2-(tosyloxymethyl)tetrahydrofuran.

The general mechanism for such palladium-catalyzed couplings involves the oxidative addition of the palladium(0) catalyst to the electrophile, followed by coordination of the amine (piperidine), and subsequent reductive elimination to form the desired product and regenerate the catalyst. mdpi.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Palladium-Catalyzed N-Alkylation Conditions

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 80-110 | 70-95 |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 65-90 |

Data are illustrative of typical conditions for similar N-alkylation reactions.

Other transition metals like rhodium and iridium have also been employed in C-N bond-forming reactions, often through different mechanistic pathways such as C-H activation. nih.gov These methods can offer alternative routes, for instance, by coupling piperidine with a precursor where a C-H bond on the tetrahydrofurylmethyl group is activated.

Chemo- and Regioselective Hydrogenation of Precursors

The hydrogenation of aromatic N-heterocycles is a fundamental and atom-economical method for synthesizing saturated rings like piperidine. whiterose.ac.uknih.gov A plausible route to this compound involves the synthesis and subsequent reduction of a 1-(2-furylmethyl)pyridinium salt. This precursor can be readily prepared by the reaction of pyridine (B92270) with 2-(chloromethyl)furan.

The key challenge in this approach is the chemo- and regioselective hydrogenation of the pyridine ring without affecting the furan (B31954) ring or causing its hydrogenolysis. The choice of catalyst and reaction conditions is paramount to achieving the desired selectivity.

Selective Pyridine Reduction : Catalysts such as platinum(IV) oxide (PtO₂) under acidic conditions (e.g., in ethanol with HCl) are known to effectively hydrogenate pyridine rings while leaving other reducible groups intact. whiterose.ac.uk

Furan Reduction/Opening : More aggressive hydrogenation conditions or catalysts like rhodium on carbon (Rh/C) or Raney nickel can lead to the reduction of the furan ring to tetrahydrofuran or even ring-opening side reactions.

The synthesis would proceed in two stages: first, the hydrogenation of the furan ring in a precursor like 1-(2-furylmethyl)piperidine, followed by the reduction of the pyridine ring in a precursor like 1-(2-tetrahydrofurylmethyl)pyridinium salt. A more convergent approach would be the selective hydrogenation of the pyridinium (B92312) moiety in 1-(2-furylmethyl)pyridinium salt, followed by the reduction of the furan ring. Careful selection of catalytic systems is required to control this multi-step transformation. whiterose.ac.uknih.gov

Stereoselective Synthesis of Enantiopure or Diastereomerically Enriched Forms

The 2-position of the tetrahydrofurylmethyl group in the target molecule is a stereocenter. Therefore, controlling the stereochemistry to produce enantiopure or diastereomerically enriched forms is a significant synthetic challenge. nih.gov Strategies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis

Asymmetric catalysis offers a direct and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One potential strategy is the asymmetric hydrogenation of a prochiral precursor, such as 1-(furan-2-ylmethylene)pyridinium ylide, followed by reduction of the resulting furan ring. More directly, the asymmetric hydrogenation of a 1-(2-furylmethyl)pyridinium salt could be achieved using chiral transition-metal catalysts. Iridium complexes with chiral phosphine (B1218219) ligands, such as MeO-BoQPhos, have proven effective in the enantioselective hydrogenation of 2-alkylpyridines, achieving high enantiomeric ratios. nih.gov This methodology could be adapted to precursors of the target molecule.

Another approach involves the asymmetric cyclization to form one of the heterocyclic rings. For example, a copper-catalyzed asymmetric cyclizative aminoboration could be used to construct a chiral piperidine ring with a pending tetrahydrofurylmethyl precursor attached. nih.gov

Table 2: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Reaction Type | Catalyst System | Chiral Ligand | Substrate Type | Enantioselectivity (er or ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / I₂ | MeO-BoQPhos | 2-Alkylpyridinium Salts | Up to 93:7 er |

Data adapted from syntheses of related chiral piperidines. nih.govnih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiopure product.

For the synthesis of this compound, a chiral auxiliary could be attached to either the piperidine or the tetrahydrofuran precursor. For instance, Ellman's chiral tert-butanesulfinamide can be reacted with 2-tetrahydrofurfural to form a chiral N-sulfinyl imine. researchgate.net Stereoselective addition of a suitable nucleophile (e.g., a piperidine-containing organometallic reagent) to the imine, controlled by the bulky auxiliary, would establish the stereocenter. Subsequent removal of the sulfinamide auxiliary under acidic conditions would yield the enantiomerically enriched amine. researchgate.net

This method provides a reliable way to control stereochemistry, although it is less atom-economical than asymmetric catalysis due to the need for stoichiometric amounts of the auxiliary and additional protection/deprotection steps. researchgate.net

Resolution Techniques for Enantiomer Separation

When a stereoselective synthesis is not feasible, a racemic mixture of this compound can be prepared and subsequently separated into its constituent enantiomers through resolution.

Classical Resolution : This method involves the reaction of the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiomers of the amine. researchgate.net

Kinetic Resolution : This technique relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. For example, in a catalytic kinetic resolution, an enantioselective acylation reaction could be performed on the racemic amine using a chiral catalyst. nih.gov One enantiomer will react faster to form an amide, leaving the unreacted, slower-reacting enantiomer in excess. The separation of the resulting amide from the unreacted amine yields both compounds in enantioenriched form. This method is limited to a theoretical maximum yield of 50% for each enantiomer. nih.govwhiterose.ac.uk

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.govunibo.it This involves considerations such as atom economy, the use of renewable feedstocks, and the selection of safer solvents and catalysts.

Atom Economy : Synthetic routes based on catalytic hydrogenation or cycloaddition reactions are generally more atom-economical than those requiring stoichiometric reagents or chiral auxiliaries. researchgate.netrasayanjournal.co.in

Renewable Feedstocks : The tetrahydrofuran moiety of the target molecule can potentially be derived from biomass. Furfural (B47365), a platform chemical produced from the dehydration of pentose (B10789219) sugars found in agricultural waste, can be hydrogenated to furfuryl alcohol and subsequently to tetrahydrofurfuryl alcohol, a direct precursor. nih.gov This bio-based route offers a sustainable alternative to petroleum-based starting materials. rsc.org

Catalysis : The use of transition metal or enzymatic catalysts is preferred over stoichiometric reagents to minimize waste. dokumen.pub Catalytic processes often allow for milder reaction conditions and can be designed for recovery and reuse.

Solvent Choice : The selection of solvents is critical. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives such as water, supercritical fluids, or bio-derived solvents like cyclopentyl methyl ether (CPME). dokumen.pub In some cases, reactions can be designed to run under solvent-free conditions. rasayanjournal.co.in

Process Intensification : Designing one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can significantly reduce waste, energy consumption, and reaction time. researchgate.net For example, a chemo-enzymatic method could combine an enantioselective transamination with a subsequent reduction in a one-pot process to generate a chiral piperidine derivative. researchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also more sustainable. rsc.org

Solvent-Free Reactions and Aqueous Media Applications

The reduction or elimination of volatile organic compounds (VOCs) is a cornerstone of green chemistry. Consequently, significant research has been directed towards performing piperidine synthesis in aqueous media or under solvent-free conditions.

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Its use in catalytic processes can be advantageous; for instance, the hydrogenation of substituted pyridines to the corresponding piperidines can be effectively carried out in water using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine. nih.gov This approach avoids the need for acidic conditions. Furthermore, water has been shown to prevent the racemization of enantioenriched substrates in certain stereoselective syntheses of C4-substituted piperidines. nih.gov One-pot cyclocondensation reactions, for example, between alkyl dihalides and primary amines, can be efficiently conducted in an alkaline aqueous medium under microwave irradiation to form nitrogen-containing heterocycles. organic-chemistry.org

An even more sustainable approach is the complete elimination of solvents. Solvent-free reactions offer benefits such as reduced waste, lower costs, and simplified purification processes. The feasibility of this approach has been demonstrated in the synthesis of related heterocyclic compounds. youtube.comresearchgate.net For example, the conversion of tetrahydrofurfuryl alcohol (THFA), a logical precursor to this compound, into 2-methyltetrahydrofuran (B130290) (2-MTHF) has been successfully achieved using a solvent-free technique with an Ag–CeOₓ/MCM-41 catalyst. bohrium.com These examples underscore the potential for developing solvent-free methodologies for the reductive amination of THFA with piperidine to yield the target compound.

Atom Economy and Reaction Efficiency

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov

Reaction efficiency, typically measured by chemical yield, is also a key consideration. The synthesis of piperidine from biomass-derived furfural using a surface single-atom alloy Ru₁CoNP/HAP catalyst can achieve yields of up to 93%. nih.gov Similarly, the conversion of furfuryl alcohol, another biomass derivative, into 1,2-pentanediol (B41858) using bimetallic Ni–Sn/ZnO catalysts has been reported with a 91% yield. rsc.org While direct yield data for the synthesis of this compound is not extensively published, related hydroamination reactions of tetrahydrofurfuryl alcohol with nitriles have reported yields of N-alkylpiperidines up to 30%.

| Metric | Linear Synthesis (Hypothetical) | Multicomponent Reaction (MCR) |

|---|---|---|

| Number of Steps | 3-5 Steps | 1 Step |

| Atom Economy | Low to Moderate (byproducts in each step) | High (most atoms incorporated in product) |

| Overall Yield | Often lower due to multiple steps | Generally higher |

| Solvent/Reagent Use | High (for reaction, extraction, purification at each step) | Minimized |

| Waste Generation | High | Low |

Sustainable Catalysis

Catalysis is fundamental to sustainable synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of catalysts from earth-abundant metals, as well as recyclable heterogeneous catalysts, is a major focus in the synthesis of piperidine and its analogues, particularly from biomass-derived feedstocks like furfural and tetrahydrofurfuryl alcohol.

The conversion of biomass platform molecules into valuable nitrogen-containing heterocycles is an area of intense research. A notable example is the synthesis of piperidine from furfural using a unique Ru₁CoNP/HAP surface single-atom alloy (SSAA) catalyst, which facilitates a cascade reaction of amination, hydrogenation, and ring rearrangement under mild conditions. nih.gov Another advanced catalytic system involves ReOₓ-modified Rh catalysts on a silica (B1680970) support (Rh-ReOₓ/SiO₂) for the selective hydrogenolysis of tetrahydrofurfurylamine (B43090) to piperidine. researchgate.net

Bimetallic catalysts often exhibit synergistic effects that enhance performance. For instance, highly dispersed Ni-Co bimetallic alloy nanoparticles have been shown to be effective for hydrogenating furfuryl alcohol. researchgate.net Similarly, bimetallic Ni–Sn/ZnO catalysts are highly efficient for the continuous conversion of furfuryl alcohol into valuable diols, demonstrating the robustness required for industrial applications. rsc.org These catalytic systems, which are active for transforming furanic precursors, are directly relevant to the potential synthesis of this compound from tetrahydrofurfuryl alcohol. The choice of catalyst can significantly influence reaction pathways and product selectivity, offering a powerful tool for designing sustainable synthetic routes.

| Catalyst System | Reactant(s) | Product(s) | Key Features & Findings | Reference |

|---|---|---|---|---|

| Ru₁CoNP/HAP | Furfural, NH₃, H₂ | Piperidine | High yield (up to 93%) under mild conditions; cascade reaction. | nih.gov |

| Rh-ReOₓ/SiO₂ | Tetrahydrofurfurylamine | Piperidine | Synergistic catalysis between Rh and ReOₓ for C-O bond cleavage. | researchgate.net |

| Ni–Sn/ZnO | Furfuryl Alcohol, H₂ | 1,2-Pentanediol | High yield (91%); stable for continuous production (>300h). | rsc.org |

| Pt/WO₃/γ-Al₂O₃ (MgAl₂O₄-modified) | Tetrahydrofurfuryl Alcohol, H₂ | 1,5-Pentanediol | Modification enhances Pt dispersion and catalytic activity. | mdpi.com |

| Ag–CeOₓ/MCM-41 | Tetrahydrofurfuryl Alcohol, O₂ | 2-Methyltetrahydrofuran | Solvent-free reaction; 100% THFA conversion. | bohrium.com |

| Cerium-doped Ni/γ-Al₂O₃ | n-Hexanol, NH₃ | n-Hexylamine | Doping with cerium significantly improves catalyst activity in gas-phase amination. | researchgate.net |

Chemical Reactivity and Transformation Studies of 1 2 Tetrahydrofurylmethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom makes it a prime site for reactions with electrophiles. These include acylation, sulfonylation, oxidation, and quaternization, which modify the electronic and steric properties of the amine.

Acylation and Sulfonylation

The reaction of secondary amines with acylating or sulfonylating agents is a fundamental transformation to form amides and sulfonamides, respectively. In the case of 1-(2-Tetrahydrofurylmethyl)piperidine, the tertiary nitrogen can be expected to react with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) and sulfonyl chlorides (like p-toluenesulfonyl chloride).

While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on similarly substituted piperidines. Generally, the reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbonyl or sulfonyl center. However, steric hindrance around the nitrogen atom can influence the reaction rate and outcome. For instance, studies on the acylation of highly substituted piperidines, such as 2,2,6,6-tetramethylpiperidine, have shown that under forcing conditions with reagents like carbonyl dichloride or acetic anhydride, ring fission can occur alongside or instead of simple N-acylation. rsc.org Milder conditions, however, can favor the formation of the N-acyl product, such as 1-acetyl-2,2,6,6-tetramethylpiperidine. rsc.org Given the less sterically demanding environment of the this compound nitrogen compared to tetramethylpiperidine, standard acylation and sulfonylation are expected to proceed to yield the corresponding N-acyl and N-sulfonyl derivatives.

Table 1: Representative Acylation and Sulfonylation Reactions on Piperidine Scaffolds

| Piperidine Derivative | Reagent | Product | Observations | Reference |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Carbonyl dichloride | Mixture of ring-fission products | Ring fission occurs due to severe steric hindrance. | rsc.org |

| 2,2,6,6-Tetramethylpiperidine | Acetic anhydride | 1-Acetyl-2,2,6,6-tetramethylpiperidine | Formation of the N-acetyl product is possible under modified conditions. | rsc.org |

N-Oxidation Processes

The tertiary nitrogen of the piperidine ring is susceptible to oxidation, typically yielding an N-oxide. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are polar, often water-soluble, compounds with distinct chemical and biological properties compared to the parent amine.

In biological systems, N-oxidation is a common metabolic pathway. For example, in vitro studies on the parent piperidine molecule using rat liver microsomes identified N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide as metabolites. nih.gov In pharmaceutical chemistry, the N-oxidation of piperidine-containing drugs is also significant. The N-oxides of certain pyridylmethylpiperazine and -piperidine derivatives have been found to be virtually inactive in vitro but act as prodrugs when administered orally, as they are rapidly converted back to the active parent compounds in vivo. google.com This suggests that this compound would likely form its corresponding N-oxide upon treatment with suitable oxidizing agents, a compound that could have altered physicochemical properties and potential utility as a prodrug.

Table 2: Examples of N-Oxidation Products of Piperidine Derivatives

| Parent Compound | Oxidation Condition | Major Product(s) | Application/Context | Reference |

|---|---|---|---|---|

| Piperidine | Rat liver microsomes | N-Hydroxypiperidine, 2,3,4,5-Tetrahydropyridine-1-oxide | In vitro metabolism study | nih.gov |

| SLV313 (a complex piperidine derivative) | In vivo metabolism (human) | Pyridine-N-oxide and Piperazine-N-oxide | Metabolite identification | google.com |

Quaternization Reactions

Quaternization involves the alkylation of the tertiary nitrogen atom, converting the amine into a quaternary ammonium (B1175870) salt. This reaction, often referred to as the Menshutkin reaction, typically proceeds by treating the amine with an alkyl halide (e.g., methyl iodide). The reaction permanently introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties.

The study of N-quaternization of substituted piperidines has revealed that the reaction's stereochemistry and rate are complex. researchgate.net The direction of attack of the alkylating agent (axial vs. equatorial) is influenced by the steric and electronic nature of the substituents on both the piperidine ring and the nitrogen atom. researchgate.netumn.edu For this compound, reaction with an alkyl halide like methyl iodide would lead to the formation of a 1-methyl-1-(2-tetrahydrofurylmethyl)piperidinium salt. The presence of the tetrahydrofurylmethyl group would influence the conformational equilibrium of the piperidine ring and the transition state energies for alkylation, thus directing the stereochemical outcome if chiral centers are present or formed. Quaternary ammonium salts derived from piperidines are of interest as ionic liquids, phase-transfer catalysts, and biologically active compounds. researchgate.net

Reactions Involving the Tetrahydrofuryl Moiety

The tetrahydrofuran (B95107) ring is a cyclic ether, which is generally stable under neutral and basic conditions. However, it can undergo reactions, most notably ring-opening, under specific, often acidic or catalytic, conditions.

Ring-Opening Reactions

The cleavage of the C-O bond in the tetrahydrofuran ring typically requires the activation of the oxygen atom by a Lewis or Brønsted acid. rsc.org Protonation of the ether oxygen makes the adjacent carbon atoms more susceptible to nucleophilic attack. While specific ring-opening studies on this compound are scarce, the general principles of THF chemistry can be applied.

For example, catalysts based on zirconium(IV) have been shown to facilitate the ring-opening copolymerization of tetrahydrofuran with anhydrides to produce poly(ester-alt-ethers). nih.gov In the context of this compound, treatment with a strong acid could lead to protonation of either the piperidine nitrogen or the THF oxygen. Protonation of the THF oxygen could facilitate ring-opening by a suitable nucleophile. It is also conceivable that under certain conditions, the piperidine nitrogen could act as an intramolecular nucleophile or that the molecule could undergo more complex rearrangements and fragmentations, particularly at elevated temperatures. The presence of the amine may also catalyze certain ring-opening processes. researchgate.net

Functionalization at the Alkyl Chain

Functionalization of the methylene (B1212753) bridge connecting the piperidine and tetrahydrofuran rings represents a synthetic challenge. C-H bonds on alkyl chains are typically unreactive and require harsh conditions or specific catalytic systems for activation. Positions alpha to a heteroatom (like the nitrogen in the piperidine ring or the oxygen in the THF ring) are generally more reactive due to the stabilizing effect of the heteroatom on adjacent radicals, cations, or anions.

The methylene group in this compound is beta to both the piperidine nitrogen and the THF oxygen, making it less activated than other positions on the rings. Direct chemical oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, enabling functionalization at the alpha-position of the piperidine ring. nih.gov However, functionalization of the linking methylene group would likely require more specialized methods, such as radical-based reactions (e.g., photochemical halogenation) or transition-metal-catalyzed C-H activation, which are often difficult to control and may lead to mixtures of products.

Electrophilic and Nucleophilic Substitution Reactions on the Ring Systems

The piperidine and tetrahydrofuran rings of this compound exhibit distinct reactivities towards electrophilic and nucleophilic substitution.

The piperidine ring is susceptible to electrophilic attack at the nitrogen atom. Due to the presence of the lone pair, the nitrogen is nucleophilic and readily reacts with a variety of electrophiles. This includes alkylation, acylation, and reactions with other electron-deficient species. For instance, N-alkylation can be achieved using alkyl halides. researchgate.net The reaction proceeds via a standard SN2 mechanism.

Furthermore, the piperidine ring can be functionalized at the α-carbon position. The nitrogen atom can activate the adjacent C-H bonds, making them susceptible to deprotonation by a strong base, followed by reaction with an electrophile. This allows for the introduction of various substituents at the C-2 and C-6 positions of the piperidine ring. acs.org This process often involves the formation of an intermediate iminium ion.

The tetrahydrofuran ring , being a saturated ether, is generally less reactive towards substitution reactions. However, the C-H bonds on the tetrahydrofuran ring, particularly those adjacent to the oxygen atom (at the C-2 and C-5 positions), can be susceptible to radical abstraction followed by substitution. Photoredox catalysis, for example, can enable the site-selective alkylation of C(sp³)–H bonds in tetrahydrofurfuryl alcohol derivatives. nih.gov While this compound lacks the hydroxyl group, similar principles of radical-mediated functionalization could potentially be applied.

Nucleophilic substitution on the tetrahydrofuran ring is less common and typically requires activation, such as the introduction of a good leaving group. The ether linkage is generally stable to nucleophilic attack unless harsh conditions are employed.

Below is an illustrative table of potential substitution reactions:

| Ring System | Reagent Type | Example Reagent | Potential Product |

| Piperidine (at N) | Alkyl Halide | Methyl Iodide | 1-Methyl-1-(2-tetrahydrofurylmethyl)piperidinium iodide |

| Piperidine (at α-C) | Strong Base + Electrophile | n-BuLi + Benzyl Bromide | 1-(2-Tetrahydrofurylmethyl)-2-benzylpiperidine |

| Tetrahydrofuran (at α-C) | Radical Initiator + Alkene | Peroxide + Styrene | 1-((5-Phenylethyl)tetrahydrofuran-2-yl)methyl)piperidine |

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target either the piperidine or the tetrahydrofuran moiety, or in some cases, lead to ring-opening.

Oxidation: The piperidine ring is susceptible to oxidation. A common outcome of the oxidation of N-alkylpiperidines is the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or further oxidized to a lactam (a cyclic amide). researchgate.net For example, oxidation with reagents like mercury(II)-EDTA has been shown to regioselectively form an iminium function at the tertiary α-carbon atom of the piperidine ring in related systems. researchgate.net The position of oxidation on the piperidine ring can be influenced by the nature of the N-substituent.

The tetrahydrofuran ring is relatively resistant to oxidation, but strong oxidizing agents can lead to ring cleavage.

Reduction: Both the piperidine and tetrahydrofuran rings are already saturated and therefore generally resistant to further reduction under standard catalytic hydrogenation conditions. The reduction of the corresponding aromatic precursors, pyridine (B92270) and furan (B31954), is a common method for the synthesis of these saturated heterocycles. nih.govorganic-chemistry.org For instance, pyridines can be hydrogenated to piperidines using catalysts such as rhodium on carbon. youtube.com Should the molecule contain reducible functional groups as part of derivatization, these could be selectively reduced.

Illustrative oxidation and reduction reactions are presented in the table below:

| Reaction Type | Reagent | Moiety Affected | Potential Product |

| Oxidation | Hg(II)-EDTA | Piperidine Ring | 1-(2-Tetrahydrofurylmethyl)piperidin-2-one (a lactam) |

| Reduction | - | (Saturated rings) | Generally unreactive to reduction |

Derivatization Strategies for Structural Modification and Exploration of Chemical Diversity

The structural framework of this compound offers several avenues for derivatization to create a library of analogues with diverse chemical properties.

One of the most direct derivatization strategies involves targeting the piperidine nitrogen . As a secondary amine (within the piperidine ring), the nitrogen atom is a key site for modification. N-alkylation, N-acylation, and N-arylation are common transformations that can be readily achieved. researchgate.netnih.gov For example, reaction with an acyl chloride in the presence of a base would yield the corresponding N-acylpiperidine derivative.

Another key strategy is the functionalization of the piperidine ring at the α-carbon . As mentioned previously, deprotonation at the C-2 or C-6 position followed by quenching with an electrophile provides a powerful method for introducing a wide range of substituents. acs.org This approach allows for the creation of analogues with varying steric and electronic properties adjacent to the nitrogen atom.

Modification of the tetrahydrofurfuryl moiety is also a viable strategy. While the tetrahydrofuran ring itself is relatively inert, functional groups could be introduced through radical-mediated C-H activation. nih.gov Alternatively, synthetic strategies starting from functionalized tetrahydrofurfuryl derivatives could be employed to generate analogues with substituents on the furan ring.

Ring-opening reactions of either the piperidine or tetrahydrofuran ring can also be considered as a derivatization strategy, leading to acyclic compounds with new functionalities. For instance, piperidine rings can undergo oxidative cleavage under certain conditions. researchgate.netmtak.hunih.gov

A summary of potential derivatization strategies is provided below:

| Strategy | Target Site | Example Reaction |

| N-Functionalization | Piperidine Nitrogen | Acylation with acetyl chloride |

| α-C-Functionalization | Piperidine C-2/C-6 | Lithiation followed by reaction with an aldehyde |

| C-H Functionalization | Tetrahydrofuran Ring | Radical-mediated coupling with an alkene |

| Ring Opening | Piperidine or Tetrahydrofuran Ring | Oxidative cleavage |

Mechanistic Studies of Key Reactions

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of key reactions involving its constituent rings are well-understood and can be extrapolated to this molecule.

The concept of a transition state is central to understanding the kinetics and stereochemical outcomes of chemical reactions. For reactions involving this compound, the geometry and energy of the transition state would determine the reaction rate and selectivity.

For example, in an SN2 reaction at the piperidine nitrogen (e.g., N-alkylation), the transition state would involve the nitrogen atom, the incoming electrophile, and the leaving group in a trigonal bipyramidal-like geometry. The steric bulk of the tetrahydrofurfuryl group and the conformation of the piperidine ring would influence the energy of this transition state.

In the α-lithiation of the piperidine ring , the transition state for deprotonation would involve the interaction of the strong base with the targeted C-H bond. The stereoselectivity of subsequent electrophilic trapping is often rationalized by considering the relative energies of different transition states leading to the various possible stereoisomers. Computational studies on similar piperidine systems have been used to model these transition states and predict reaction outcomes. acs.org

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. wikipedia.org A reaction coordinate diagram, which plots the energy of the system against the reaction coordinate, provides a visual representation of the reaction pathway, including intermediates and transition states.

Computational chemistry plays a crucial role in mapping reaction coordinates. researchgate.net By calculating the energy of the system at various points along the reaction pathway, a detailed energy profile can be constructed. For instance, in a nucleophilic substitution reaction involving piperidine, the reaction coordinate could be defined as a combination of the breaking bond to the leaving group and the forming bond to the nucleophile. nih.gov Such analyses provide insights into the reaction mechanism and can help in the design of more efficient synthetic routes.

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Connectivity and Environment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic framework of a molecule.

Piperidine (B6355638) Ring Protons: The protons on carbons C2', C6', C3', C5', and C4' would likely appear as complex multiplets in the range of δ 1.4-2.8 ppm. The protons on C2' and C6', being adjacent to the nitrogen, would be expected at the lower end of this range (around δ 2.3-2.8 ppm).

Tetrahydrofuryl Ring Protons: The protons on the tetrahydrofuran (B95107) ring (C3, C4, C5) would also produce multiplets, typically between δ 1.5-2.0 ppm for C3 and C4, and δ 3.6-3.9 ppm for the C5 protons adjacent to the oxygen atom.

Methylene (B1212753) Bridge and C2 Proton: The key signals would be for the methylene bridge protons (C1'') and the proton on the chiral center of the tetrahydrofuran ring (C2). The C2 proton would likely appear as a multiplet around δ 3.9-4.2 ppm. The diastereotopic methylene protons (C1'') would be expected to show two distinct signals, likely multiplets or doublets of doublets, in the range of δ 2.2-2.8 ppm due to their proximity to the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Due to the lower natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in single sharp peaks for each carbon. youtube.com

Piperidine Ring Carbons: The carbons of the piperidine ring are expected in the range of δ 24-57 ppm. The carbons adjacent to the nitrogen (C2' and C6') would appear around δ 55-57 ppm.

Tetrahydrofuryl Ring Carbons: The carbons of the tetrahydrofuran ring would be predicted in the range of δ 25-78 ppm. The carbon bonded to the oxygen (C5) would be the most downfield (around δ 68 ppm), while the chiral center (C2) would be expected around δ 77 ppm.

Methylene Bridge Carbon: The methylene bridge carbon (C1'') would likely resonate in the range of δ 60-65 ppm.

Predicted ¹H and ¹³C NMR Data for 1-(2-Tetrahydrofurylmethyl)piperidine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~3.9-4.2 (m) | ~77 |

| C3 | ~1.8-2.0 (m) | ~28 |

| C4 | ~1.5-1.7 (m) | ~25 |

| C5 | ~3.6-3.9 (m) | ~68 |

| C1'' | ~2.2-2.8 (m) | ~62 |

| C2'/C6' | ~2.3-2.8 (m) | ~56 |

| C3'/C5' | ~1.5-1.7 (m) | ~26 |

| C4' | ~1.4-1.6 (m) | ~24 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. harvard.edu For this compound, COSY would show correlations between adjacent protons in both the piperidine and tetrahydrofuran rings, as well as between the C2 proton of the furan (B31954) ring and the C1'' methylene protons. This confirms the connectivity within each ring system and the attachment of the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to, allowing for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org This is particularly useful for identifying connections across quaternary carbons or heteroatoms. In this molecule, HMBC would be critical to confirm the connectivity between the methylene bridge (C1'') and both the piperidine nitrogen (via correlations from C1'' protons to C2'/C6' carbons) and the tetrahydrofuran ring (correlations from C1'' protons to C2 and C3 carbons, and from the C2 proton to the C1'' carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. harvard.edu This experiment is invaluable for determining the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the C2 proton of the tetrahydrofuran ring and specific protons on the piperidine ring, providing insight into the preferred spatial orientation of the two ring systems relative to each other.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). infinitalab.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the molecular ion. nih.gov For this compound (C₁₀H₁₉NO), HRMS would be used to measure the exact mass of the protonated molecule [M+H]⁺. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Expected Measured Mass |

|---|---|---|---|

| C₁₀H₁₉NO | [M+H]⁺ | 170.1545 | 170.1545 ± 0.0005 |

Fragmentation Pattern Analysis for Structural Features

In electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. chemguide.co.uk For this compound, several key fragmentation pathways would be expected:

Alpha-Cleavage: The most characteristic fragmentation for N-alkyl amines is cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org This would lead to the formation of a stable iminium ion. The primary fragmentation would likely be the loss of the tetrahydrofuryl radical, resulting in a prominent peak corresponding to the piperidinylmethyl cation. Another significant alpha-cleavage would be the loss of an ethyl group from the piperidine ring, leading to a characteristic fragment.

Ring Opening of Tetrahydrofuran: The tetrahydrofuran ring can undergo fragmentation, often initiated by the loss of a hydrogen atom followed by ring opening. A characteristic fragment for 2-alkyl-substituted tetrahydrofurans is often observed at m/z 71, corresponding to the [C₄H₇O]⁺ ion. nih.gov

Piperidine Ring Fragmentation: The piperidine ring itself can fragment, typically through the loss of small neutral molecules like ethene.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Structure | Origin |

|---|---|---|

| 169 | [M-H]⁺ | Loss of a hydrogen radical |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of tetrahydrofuryl radical |

| 84 | [C₅H₁₀N]⁺ | Piperidine iminium ion |

| 71 | [C₄H₇O]⁺ | Fragmentation of the tetrahydrofuran ring |

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem Mass Spectrometry (MS/MS) is a powerful technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This multi-stage analysis provides detailed structural information and can be used to confirm proposed fragmentation pathways. nih.gov

For this compound, an MS/MS experiment would typically involve selecting the protonated molecular ion [M+H]⁺ (m/z 170) as the precursor. This ion would then be subjected to collision-induced dissociation. The resulting product ion spectrum would reveal the connectivity of the molecule. For example, the fragmentation of the m/z 170 precursor to the m/z 98 ion would confirm the presence of the piperidinemethyl moiety by observing the neutral loss of 72 Da (tetrahydrofuran). Further fragmentation of the m/z 98 ion could then provide more detailed information about the structure of the piperidine ring. This technique is especially valuable for distinguishing between isomers and for the structural elucidation of unknown compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be a composite of the characteristic vibrations of its two constituent rings: the piperidine and the tetrahydrofuran (THF) moieties, as well as the connecting methylene bridge.

The IR spectrum of tetrahydrofuran exhibits characteristic C-H stretching vibrations in the 2880-3000 cm⁻¹ region, typical for aliphatic CH₂ groups. researchgate.net The C-O-C stretching vibrations of the ether linkage in the THF ring are also prominent and would be expected in the fingerprint region. udayton.edu Similarly, the piperidine ring will show C-H stretching vibrations from its methylene groups. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While C-H stretching modes are also observable, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The skeletal vibrations of both the piperidine and THF rings would be expected to give rise to distinct signals in the Raman spectrum. For instance, studies on solid THF have identified specific low-frequency Raman bands related to its pseudorotational motion. irb.hr

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H (Piperidine & THF) | Stretching | 2850 - 3000 | IR, Raman |

| C-N (Piperidine) | Stretching | 1000 - 1250 | IR |

| C-O-C (THF) | Asymmetric Stretching | 1070 - 1150 | IR |

| CH₂ | Scissoring | 1440 - 1480 | IR |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and conformational preferences of the piperidine and tetrahydrofuran rings in this compound.

For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. wikipedia.org The orientation of the N-substituent (the tetrahydrofurylmethyl group) can be either axial or equatorial. In N-methylpiperidine, the equatorial conformation is significantly more stable. wikipedia.org It is therefore highly probable that the tetrahydrofurylmethyl group in the title compound also occupies an equatorial position to minimize steric hindrance. X-ray diffraction analysis would confirm this preference and provide precise torsional angles. nih.gov The crystal packing would be influenced by weak intermolecular interactions, such as van der Waals forces and potentially C-H···O or C-H···N hydrogen bonds, which would also be elucidated. nih.govmdpi.com The crystal system and space group, fundamental properties of the crystalline solid, would also be determined. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. gdut.edu.cn Tertiary amines can sometimes exhibit peak tailing on standard GC columns, but this can often be mitigated by using deactivated columns. labrulez.com

The mass spectrometer coupled to the GC provides structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of this compound in electron ionization (EI) mode would be expected to show characteristic fragments resulting from the cleavage of the piperidine and tetrahydrofuran rings, as well as the bond connecting them. For some tertiary amines, the molecular ion peak may be weak or absent in EI-MS, with a prominent fragment at m/z 58 corresponding to (CH₃)₂NCH₂⁺ being common for N,N-dimethylamines. chromforum.org Chemical ionization (CI) could be employed to obtain a more prominent molecular ion peak if needed.

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov For this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization, would be a common approach. researchgate.net

The mass spectrometric detection, typically using electrospray ionization (ESI) in the positive ion mode, would be expected to show a strong signal for the protonated molecule [M+H]⁺. acs.org Tandem mass spectrometry (LC-MS/MS) could be used to further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions, providing a high degree of specificity and sensitivity for quantification. shimadzu.com

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC is considered a form of normal-phase chromatography and can offer advantages such as faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comyoutube.com For the analysis of N-heterocycles, SFC can provide excellent selectivity. researchgate.net The polarity of the mobile phase can be adjusted by adding a co-solvent, such as methanol, to the supercritical CO₂. chromatographyonline.com SFC is particularly well-suited for the separation of chiral compounds and can also be used for achiral analysis and purification. wikipedia.org

Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Applicability | Key Advantages |

|---|---|---|---|

| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase. | Suitable for volatile and thermally stable compounds. | High resolution, sensitive, provides structural information. |

| LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Broad applicability, including non-volatile compounds. | High sensitivity and selectivity, suitable for a wide range of analytes. shimadzu.comnih.gov |

Since the 2-position of the tetrahydrofurylmethyl substituent is a stereocenter, this compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. oup.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including piperidine derivatives. oup.com The separation can be performed using HPLC or SFC. nih.govrsc.org SFC is often favored for chiral separations due to its speed and efficiency. chromatographyonline.com The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline resolution of the two enantiomers. oup.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and stable geometric arrangements of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. nih.govruc.dk This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. mdpi.com A typical DFT study on 1-(2-Tetrahydrofurylmethyl)piperidine would involve geometry optimization to find the lowest energy conformation. Functionals such as B3LYP or PBE0, combined with a basis set like 6-311G(d,p), are commonly employed for such calculations on organic molecules. researchgate.netresearchgate.net

The optimization process yields key geometric parameters. For instance, the piperidine (B6355638) ring is known to adopt a chair conformation as its most stable form. The calculations would precisely determine the bond lengths, bond angles, and dihedral angles that characterize this conformation and the orientation of the tetrahydrofurylmethyl substituent.

Illustrative Optimized Geometry Parameters The following table presents hypothetical, yet chemically reasonable, data that would be expected from a DFT/B3LYP/6-311G(d,p) calculation for the key structural parameters of this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N(pip) - C(methylene) | 1.46 Å |

| Bond Length | C(methylene) - C(THF) | 1.54 Å |

| Bond Angle | C(pip) - N(pip) - C(methylene) | 112.5° |

| Dihedral Angle | C(pip)-N(pip)-C(methylene)-C(THF) | 178.0° |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide benchmark results for molecular geometries and energies. An ab initio study would serve to validate the results obtained from DFT and offer a deeper understanding of electron correlation effects on the molecule's structure.

Conformational Analysis and Energy Landscape Mapping

The flexibility of both the piperidine and tetrahydrofuran (B95107) rings, along with the rotational freedom of the linking methylene (B1212753) bridge, results in a complex conformational landscape for this compound. Computational conformational analysis is essential to identify the various low-energy structures (conformers) and the energy barriers between them. nih.gov

The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. nih.govrsc.orgrsc.org The tetrahydrofurylmethyl group can be attached to the piperidine nitrogen in either an axial or equatorial position. Furthermore, the tetrahydrofuran ring itself undergoes pseudorotation, and there is free rotation around the C-N and C-C single bonds of the linker.

A systematic conformational search, often performed using molecular mechanics initially and then refined with DFT calculations, would map this energy landscape. The results would identify the global minimum energy conformer and other thermally accessible conformers, providing their relative energies (ΔE) and statistical populations at a given temperature based on the Boltzmann distribution. Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and biological properties. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm structural assignments. ruc.dk

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict ¹H and ¹³C chemical shifts. researchgate.netmdpi.commdpi.comnih.gov Calculations would be performed on the optimized geometries of the stable conformers. The predicted shifts can help assign specific signals in an experimental spectrum to particular atoms in the molecule and can be sensitive to the conformational state. researchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts This table shows representative ¹³C NMR chemical shifts for key carbon atoms in this compound, as might be predicted by a GIAO-DFT calculation.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2/C6 (adjacent to N) | 55.1 |

| Piperidine C4 | 26.3 |

| Methylene Linker | 63.8 |

| THF C2 (adjacent to O) | 78.2 |

Similarly, calculations of vibrational frequencies using DFT can predict the main absorption bands in the infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., C-N stretch, C-H bend), providing a theoretical fingerprint of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling can be employed to investigate the reactivity of this compound and elucidate potential reaction mechanisms. For example, DFT calculations can be used to study processes like N-oxidation or ring-opening reactions of the tetrahydrofuran moiety. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

An MD simulation of this compound, often in a simulated solvent like water, would reveal how the molecule behaves at a given temperature. It would show conformational transitions, such as the interconversion between different chair and boat forms of the piperidine ring or rotations around the linker bonds. rsc.org These simulations can provide a more realistic picture of the molecule's behavior in solution, capturing the flexibility and intermolecular interactions that are averaged out in static calculations or experimental measurements.

Intermolecular Interactions and Self-Assembly Prediction

The structure of this compound, featuring a piperidine ring and a tetrahydrofurylmethyl substituent, suggests a rich landscape of potential non-covalent interactions. These interactions are crucial in determining how individual molecules recognize and arrange themselves into larger, ordered structures—a process known as self-assembly. Computational models can elucidate the nature and strength of these interactions, offering predictions of the compound's behavior in various environments.

The primary intermolecular forces at play for this compound are expected to be van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The piperidine ring, with its nitrogen atom, and the tetrahydrofuran ring, with its oxygen atom, introduce polarity into the molecule. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. While there are no traditional hydrogen bond donors on the molecule itself, in the presence of protic solvents or other molecules with N-H or O-H bonds, hydrogen bonding would be a significant interaction.

Molecular dynamics (MD) simulations are a key computational tool for exploring these interactions and predicting self-assembly. rsc.orgmdpi.com In an MD simulation, the movements of individual atoms and molecules are calculated over time, governed by a force field that approximates the potential energy of the system. By simulating a collection of this compound molecules, it is possible to observe their spontaneous organization and identify the most stable arrangements.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a more detailed view by treating a small, critical part of the system with high-level quantum mechanics while the rest is handled by more efficient molecular mechanics. nih.gov This approach is particularly useful for accurately calculating the energies of specific intermolecular interactions.

A hypothetical computational analysis of the intermolecular interactions of this compound could yield data such as that presented in the tables below. These tables illustrate the types of quantitative insights that can be gained from such studies.

Table 1: Predicted Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Functional Groups Involved | Predicted Interaction Energy (kcal/mol) |

| van der Waals | Piperidine Ring - Piperidine Ring | -2.5 |

| Dipole-Dipole | Piperidine Nitrogen - THF Oxygen | -1.8 |

| Weak C-H···O Hydrogen Bond | Piperidine C-H - THF Oxygen | -0.9 |

| Weak C-H···N Hydrogen Bond | THF C-H - Piperidine Nitrogen | -0.7 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

The prediction of self-assembly involves analyzing the collective behavior of many molecules. MD simulations can reveal the formation of various aggregates, from simple dimers to more complex, ordered structures. The analysis of radial distribution functions (RDFs) from these simulations can provide quantitative information about the likelihood of finding a particular atom or functional group at a certain distance from another. Peaks in the RDF indicate preferred intermolecular distances, corresponding to stable arrangements.

Table 2: Hypothetical Radial Distribution Function Peak Distances for Key Atomic Pairs in Simulated Liquid this compound

| Atomic Pair | First Peak Distance (Å) | Interpretation |

| Piperidine N --- Piperidine N | 5.8 | Average separation between nitrogen atoms in neighboring molecules |

| THF O --- THF O | 5.2 | Average separation between oxygen atoms in neighboring molecules |

| Piperidine N --- THF O | 4.5 | Indication of dipole-dipole alignment |

Note: These are hypothetical values for illustrative purposes and would need to be calculated from the results of a molecular dynamics simulation.

Applications of 1 2 Tetrahydrofurylmethyl Piperidine in Chemical Sciences

Role as Building Blocks in Organic Synthesis

The combination of a saturated six-membered nitrogen heterocycle and a five-membered oxygen heterocycle in 1-(2-Tetrahydrofurylmethyl)piperidine makes it a potentially valuable building block for the synthesis of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

The piperidine (B6355638) ring is a fundamental scaffold in a multitude of natural products and pharmaceutically active compounds. nih.govnih.gov Synthetic methodologies often utilize substituted piperidines to construct intricate polycyclic systems. The tetrahydrofurylmethyl substituent on the piperidine nitrogen introduces a flexible, oxygen-containing side chain that can be chemically manipulated. For instance, the ether linkage in the tetrahydrofuran (B95107) ring could potentially be cleaved under specific conditions to unmask a hydroxyl group and a linear carbon chain, providing a handle for further functionalization and annulation reactions to form more elaborate heterocyclic frameworks.

The inherent chirality of the 2-substituted tetrahydrofuran ring also presents opportunities for stereoselective synthesis. Enantiomerically pure forms of this compound could serve as chiral synthons, transferring their stereochemical information to the target molecule. This is a crucial aspect in the synthesis of bioactive molecules where specific stereoisomers often exhibit desired therapeutic effects.

Synthesis of Multifunctional Molecules

The development of multifunctional molecules, which possess multiple pharmacophores or functional groups to interact with different biological targets, is a growing area of medicinal chemistry. The dual nature of this compound, containing both a basic nitrogen atom within the piperidine ring and a polar ether group in the tetrahydrofuran moiety, makes it an attractive scaffold for the design of such compounds.

The piperidine nitrogen can be readily quaternized or incorporated into larger systems, while the tetrahydrofuran ring can participate in hydrogen bonding interactions. These features could be exploited to design molecules with tailored properties for applications in drug discovery and materials science. For example, by attaching other pharmacophoric groups to either the piperidine or tetrahydrofuran rings, it is conceivable to create novel compounds with dual biological activities.

Applications in Catalysis

The structural features of this compound suggest its potential utility in both metal-catalyzed and organocatalytic transformations.

Ligand Development for Metal-Catalyzed Reactions

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. As a bidentate or even tridentate ligand, where the oxygen atom of the tetrahydrofuran ring could also participate in coordination, this compound derivatives could be employed in a variety of metal-catalyzed reactions.

The steric and electronic properties of the ligand can significantly influence the outcome of a catalytic reaction, including its activity, selectivity, and stability. The bulky tetrahydrofurylmethyl group could create a specific chiral pocket around a metal center, potentially inducing high levels of enantioselectivity in asymmetric catalysis.

Table 1: Potential Metal Coordination Modes of this compound Derivatives

| Coordination Mode | Potential Metal Center | Potential Catalytic Application |

| Monodentate (N-coordination) | Palladium, Rhodium, Ruthenium | Cross-coupling reactions, hydrogenation |

| Bidentate (N, O-coordination) | Copper, Zinc, Nickel | Lewis acid catalysis, polymerization |

This table presents hypothetical applications based on the known coordination chemistry of similar N- and O-containing ligands.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Piperidine itself is a well-known basic organocatalyst, often used in reactions such as Knoevenagel condensations and Michael additions. The basicity of the nitrogen atom in this compound allows it to function as a Brønsted or Lewis base catalyst.

Furthermore, the chiral nature of the tetrahydrofurylmethyl group could be harnessed for asymmetric organocatalysis. By introducing additional functional groups capable of non-covalent interactions (e.g., hydrogen bonding), derivatives of this compound could be designed as highly effective and stereoselective organocatalysts for a range of transformations.

Occurrence and Analysis in Natural Products and Environmental Samples

Method Development for Trace Analysis in Complex Matrices

The quantification of this compound at trace levels within complex environmental or biological matrices necessitates the development of highly sensitive and selective analytical methods. Due to its chemical structure, which includes a tertiary amine and a tetrahydrofuran moiety, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a particularly suitable technique. This approach offers the requisite specificity and sensitivity to detect and quantify the compound at very low concentrations, often without the need for chemical derivatization, which can be a prerequisite for gas chromatography-based methods for polar amines.

A hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this compound in a complex matrix, such as wastewater, would involve several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial and critical step in the analysis is the extraction and pre-concentration of this compound from the sample matrix. Solid-phase extraction (SPE) is a widely adopted and effective technique for this purpose. Specifically, a mixed-mode cation exchange (MCX) SPE cartridge would be appropriate for a basic compound like this compound. The extraction protocol would typically involve conditioning the cartridge, loading the pH-adjusted sample, washing away interferences, and finally eluting the target analyte with a suitable organic solvent, often containing a small amount of a basic modifier to ensure the neutral form of the amine is eluted.

Chromatographic Separation: The separation of this compound from co-extracted matrix components is crucial for accurate quantification. A reversed-phase high-performance liquid chromatography (HPLC) system is commonly employed. A C18 column is a frequent choice for the separation of a wide range of organic molecules. The mobile phase would likely consist of a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid, such as formic acid, added to both phases. The acidic modifier aids in producing a consistent and sharp peak shape for the amine by ensuring its protonation.

Mass Spectrometric Detection: Detection and quantification are achieved using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. The high sensitivity and selectivity of this detector are paramount for trace analysis. The method relies on selected reaction monitoring (SRM), where the precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal for the target analyte.

Method Validation: A developed analytical method must be rigorously validated to ensure its reliability. Key validation parameters, based on methods for structurally similar compounds, would be expected to fall within the ranges presented in the following table. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (expressed as recovery), and precision (expressed as relative standard deviation, RSD).

Interactive Data Table: Typical Validation Parameters for LC-MS/MS Analysis of N-Alkylated Piperidines and Related Compounds in Complex Matrices

| Parameter | Typical Range | Description |

| **Linearity (R²) ** | >0.99 | The coefficient of determination for the calibration curve, indicating how well the data points fit a straight line. |

| LOD (ng/L) | 0.1 - 10 | The lowest concentration of the analyte that can be reliably detected. |

| LOQ (ng/L) | 0.5 - 50 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Recovery (%) | 70 - 120 | The percentage of the known amount of analyte that is recovered from the matrix after the entire analytical procedure. |

| Precision (RSD %) | < 15 | The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results. |

Detailed research findings for analogous compounds demonstrate the feasibility of such a method. For instance, the analysis of various N-substituted piperazines and piperidines in wastewater and biological fluids has been successfully achieved using LC-MS/MS with SPE for sample preparation. monash.edunih.gov These studies often report limits of quantification in the low nanogram per liter to microgram per liter range, with good recovery and precision. researchgate.netmedcraveonline.com The specific transitions for SRM would need to be determined by direct infusion of a pure standard of this compound into the mass spectrometer to identify the precursor ion and the most abundant and stable fragment ions. The development of such a method would be crucial for monitoring the presence and fate of this compound in various environments.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of N-substituted piperidines, including 1-(2-Tetrahydrofurylmethyl)piperidine, is undergoing a significant transformation, driven by the need for more efficient, sustainable, and atom-economical methods. Traditional approaches often rely on multi-step sequences, but current research is focused on developing more streamlined and catalytic routes.

A key area of development is the utilization of biomass-derived feedstocks. Furfural (B47365), a platform chemical readily obtained from lignocellulosic biomass, serves as a versatile precursor. Catalytic cascades starting from furfural can lead to the formation of piperidines in a one-pot process. This involves a series of reactions including reductive amination, hydrogenation, and ring rearrangement. For instance, a ruthenium-cobalt single-atom alloy catalyst has shown high efficacy in converting furfural and ammonia (B1221849) directly to piperidine (B6355638) with high yields. nbinno.com This strategy could be adapted for the synthesis of this compound by employing piperidine as the amine source in the reductive amination of tetrahydrofurfural, a derivative of furfural.